molecular formula C8H9NO2 B11924116 6-Methoxy-2,3-dihydrobenzo[d]oxazole

6-Methoxy-2,3-dihydrobenzo[d]oxazole

Cat. No.: B11924116
M. Wt: 151.16 g/mol
InChI Key: YUZRDDWRDBOLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Dihydrobenzo[d]oxazole and Benzoxazole (B165842) Heterocycles in Chemical Research

Benzoxazole, an aromatic organic compound, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This core structure is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in a multitude of natural and synthetic compounds. nih.govnih.gov The benzoxazole nucleus is associated with an impressive array of therapeutic activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. globalresearchonline.netnih.gov Its derivatives are the subject of extensive research in the pursuit of new therapeutic agents. nih.govnih.gov

The dihydrobenzo[d]oxazole scaffold, being the reduced form of benzoxazole, often serves as a key intermediate in the synthesis of more complex benzoxazole derivatives. nih.gov The process of creating 2-phenylbenzoxazoles, for instance, can involve the initial formation of a 2,3-dihydrobenzo[d]oxazole intermediate, which is subsequently oxidized. nih.gov While perhaps less explored for its own biological activities compared to its aromatic counterpart, the dihydro-scaffold is a crucial building block in synthetic organic chemistry.

Overview of Methoxy-Substituted Dihydrobenzo[d]oxazole Derivatives in Academic Literature

The introduction of a methoxy (B1213986) group (-OCH3) onto a heterocyclic scaffold can significantly influence its physicochemical properties and biological activity. In the context of benzoxazoles, methoxy substitution has been a strategy employed in the design of novel compounds with specific therapeutic targets. For example, methoxy-substituted benzoxazole derivatives have been investigated for their potential as c-Met kinase inhibitors in cancer therapy and have shown promising antiproliferative activity.

While direct and extensive research on 6-Methoxy-2,3-dihydrobenzo[d]oxazole is not widely available in academic literature, the study of methoxy-substituted benzoxazoles provides a valuable framework for understanding its potential significance. The position of the methoxy group on the benzene ring can impact the electronic properties of the entire molecule, which in turn can affect its reactivity and interaction with biological targets.

Structural Context of this compound within the Broader Benzoxazole Family

This compound is a specific isomer within the larger family of methoxy-substituted benzoxazole derivatives. Its structure features a dihydrobenzo[d]oxazole core with a methoxy group attached at the 6th position of the benzene ring. This particular substitution pattern places the electron-donating methoxy group para to the oxygen atom and meta to the nitrogen atom of the oxazole ring.

To illustrate the broader family, a variety of substituted benzoxazole derivatives have been synthesized and studied. These often feature different substituents at various positions to modulate their biological effects.

Compound NameCore ScaffoldSubstitution
2-Methylbenzo[d]oxazoleBenzoxazoleMethyl group at position 2
2-Phenylbenzo[d]oxazoleBenzoxazolePhenyl group at position 2
5-Methoxybenzo[d]oxazole-2(3H)-thioneBenzoxazole-2(3H)-thioneMethoxy group at position 5
2-((4-Chlorophenyl)ethenyl)-1,3-benzoxazoleBenzoxazole(4-Chlorophenyl)ethenyl group at position 2

This table presents examples of substituted benzoxazole derivatives to illustrate the diversity within this chemical family.

The specific placement of the methoxy group at the 6-position in this compound would be expected to influence its chemical properties, such as its reactivity in electrophilic aromatic substitution reactions and its potential as a precursor for more complex, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1,3-benzoxazole

InChI

InChI=1S/C8H9NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-4,9H,5H2,1H3

InChI Key

YUZRDDWRDBOLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCO2

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 2,3 Dihydrobenzo D Oxazole and Analogues

Classical and Green Synthetic Routes to Dihydrobenzo[d]oxazole and Benzoxazole (B165842) Cores

Traditional methods for synthesizing the benzoxazole nucleus often involve the cyclization of bifunctional precursors, such as 2-aminophenols. Modern adaptations have focused on developing more environmentally benign "green" methodologies that offer advantages like milder reaction conditions, higher yields, and the use of recyclable catalysts.

Condensation Reactions Involving Aminophenols and Aldehydes/Carboxylic Acids

The most conventional route to the 2-substituted benzoxazole core is the condensation of a 2-aminophenol (B121084) with an aldehyde or a carboxylic acid (or its derivative), followed by cyclization. researchgate.netnih.gov This reaction typically begins with the formation of a Schiff base intermediate from the aminophenol and an aldehyde, which then undergoes oxidative cyclization to yield the benzoxazole ring. organic-chemistry.org

Recent advancements have focused on greener catalysts and reaction conditions. For instance, a reusable Brønsted acidic ionic liquid gel has been effectively used as a heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions, offering high yields and simple catalyst recovery. nih.gov Other green approaches utilize catalysts like samarium triflate in an aqueous medium or employ microwave irradiation to accelerate the reaction. umn.edu The reaction is versatile, tolerating a wide range of substituents on both the aminophenol and the aldehyde. organic-chemistry.org

The condensation with carboxylic acids can be promoted by reagents like polyphosphoric acid (PPA) or through the activation of the carboxylic acid, for example, with triflylpyridinium, which facilitates the reaction with isocyanoacetates to form the oxazole (B20620) ring. nih.govresearchgate.net

Table 1: Catalysts and Conditions for Benzoxazole Synthesis via Condensation

Catalyst/Reagent Substrates Conditions Key Features
Brønsted Acidic Ionic Liquid Gel 2-Aminophenol, Aldehydes Solvent-free, 130°C Recyclable catalyst, high yields (85-98%). nih.gov
Nickel(II) Complexes 2-Aminophenol, Aromatic Aldehydes DMF, K₂CO₃, 80°C Low catalyst loading, high yields (87-94%). organic-chemistry.org
FeCl₃ / AgNO₃ 2-Aminophenol, Aldehydes Toluene, 110°C Good atom economy, excellent yields (up to 99%). organic-chemistry.org
Polyphosphoric acid (PPA) o-Aminothiophenols, Carboxylic Acids 170-250°C Traditional method for benzothiazoles, applicable to benzoxazoles. nih.gov
Samarium Triflate o-Aminophenols, Aldehydes Aqueous medium, Room Temp. Green, reusable catalyst, mild conditions. umn.edu

Cyclization Strategies for Benzoxazolone Scaffolds

The benzoxazolone core is another critical analogue, and its synthesis often starts from 2-aminophenol or 2-nitrophenol (B165410) derivatives. A common and established method involves the cyclization of 2-aminophenols using carbonylating agents. rsc.org Phosgene was historically used, but due to its high toxicity, safer alternatives like 1,1'-carbonyldiimidazole (B1668759) (CDI) are now preferred. researchgate.netnih.gov

A notable green chemistry approach is the reductive cyclization of 2-nitrophenols. For example, the reaction of a 2-nitrophenol with a carbonyl surrogate like CDI, mediated by a reducing agent such as hypodiboric acid–sodium carbonate, provides the benzoxazolone product in a single step. researchgate.netacs.org Another method involves a two-step process where 3-hydroxy-4-nitrobenzoic acid undergoes O-benzoylation followed by a reductive cyclization using zinc in methanesulfonic acid. organic-chemistry.org

More advanced strategies include palladium-catalyzed cross-coupling reactions to introduce substituents onto a bromo-nitrophenol precursor, followed by hydrogenation and intramolecular cyclization with CDI to form the C(6)-substituted benzoxazolone ring. nih.gov

Advanced Catalytic Approaches for Benzoxazole and Dihydrobenzo[d]oxazole Synthesis

To overcome the limitations of classical methods, such as harsh conditions or the use of toxic reagents, advanced catalytic systems have been developed. These include metal-catalyzed cross-coupling reactions, electrochemical methods, and transformations catalyzed by strong acids or bases.

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium, Copper, Silver, Rhodium)

Transition metals, particularly palladium and copper, are powerful catalysts for constructing benzoxazole rings through C-O and C-N bond formations.

Palladium-catalyzed methods are highly versatile. One approach involves the intramolecular O-arylation of ortho-haloanilides, although this often requires ligands. researchgate.net A more recent development is the palladium-catalyzed cleavage of carbon-carbon triple bonds in alkynes reacting with o-aminophenol to directly form 2-substituted benzoxazoles. organic-chemistry.org Another sophisticated route is a one-pot cascade process where aryl halides, aminophenols, and isocyanides react in the presence of a palladium catalyst to efficiently generate a range of benzoxazoles.

Copper-catalyzed syntheses are an economical and effective alternative. They can mediate the intramolecular O-arylation of ortho-haloanilides or facilitate the condensation of α,β-unsaturated ketoximes with activated ketones to produce dihydrooxazoles. researchgate.net Copper catalysts have also been employed for the hydroamination of alkynones with 2-aminophenols, which proceeds through an intramolecular cyclization to form the benzoxazole core. organic-chemistry.org

Other metals like iron have been used to catalyze the regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides via bromination followed by a copper-catalyzed O-cyclization. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Benzoxazole Synthesis

Metal Catalyst Reaction Type Substrates Key Features
Palladium Chloride (PdCl₂) C-C Triple Bond Cleavage o-Aminophenol, Alkynes Mild conditions, direct access to benzoxazoles. organic-chemistry.org
Palladium(0) Cascade Carbonylation/Condensation Aryl halides, o-Aminophenols One-pot synthesis, broad substrate scope.
Copper Iodide (CuI) Intramolecular C-O Cyclization o-Haloanilides Inexpensive catalyst, effective for C-O bond formation. researchgate.net
Copper(I) Hydroamination/Cyclization 2-Aminophenols, Alkynones Produces a wide variety of functionalized benzoxazoles. organic-chemistry.org
Iron(III) / Copper(I) Bromination / O-Cyclization N-Arylbenzamides One-pot, regioselective synthesis of 2-arylbenzoxazoles. organic-chemistry.org

Electrochemical Synthesis Methods for Benzoxazole Derivatives

Electrochemical synthesis offers a green and atom-economical alternative to traditional chemical methods, often proceeding without the need for catalysts or harsh reagents. One prominent electrochemical method involves the oxidation of a catechol derivative in the presence of a primary benzylamine (B48309). The electrochemically generated o-benzoquinone intermediate reacts with the benzylamine via an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism, involving imine formation and subsequent cyclization to yield the benzoxazole derivative.

Another innovative electrochemical approach is the intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives. This transition-metal- and oxidant-free method results in the formation of 2-substituted benzoxazoles with hydrogen gas as the only byproduct, representing a highly sustainable synthetic route. umn.edu

Brønsted Acid and Base-Catalyzed Transformations

Both Brønsted acids and bases can effectively catalyze the formation of the benzoxazole ring system.

Brønsted acid catalysis is commonly used in the condensation of 2-aminophenols with carbonyl compounds. nih.gov Catalysts such as p-toluenesulfonic acid (TsOH) are effective. umn.edu A combined catalyst system of a Brønsted acid and copper iodide (CuI) has been shown to efficiently promote the cyclization of 2-aminophenols with β-diketones. umn.edu Triflic acid (TfOH) has also been used to promote a decyanative cyclization of 2-(2-nitrophenyl)acetonitriles to form 2,1-benzisoxazoles instantly at room temperature under solvent-free conditions.

Base-catalyzed transformations provide a metal-free alternative for benzoxazole synthesis. A direct intramolecular C–O bond formation can be achieved by treating o-haloanilides with a weak base like potassium carbonate (K₂CO₃) in a solvent such as DMSO at elevated temperatures. This reaction is proposed to proceed through a benzyne (B1209423) intermediate. researchgate.net This base-mediated approach avoids the costs and potential toxicity associated with transition metal catalysts. researchgate.net

Specific Synthetic Pathways to Methoxy-Substituted Dihydrobenzo[d]oxazoles and Derivatives

The primary route to 6-methoxy-2,3-dihydrobenzo[d]oxazole involves the condensation of 2-amino-5-methoxyphenol (B1278220) with an aldehyde, typically formaldehyde (B43269) or its equivalent, paraformaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the dihydrobenzoxazole ring.

A general synthetic scheme is as follows:

Step 1: Synthesis of 2-amino-5-methoxyphenol: The precursor, 2-amino-5-methoxyphenol, can be synthesized from 4-methoxyphenol (B1676288). The process involves nitration of 4-methoxyphenol to introduce a nitro group, followed by reduction of the nitro group to an amino group.

Step 2: Cyclization to form the dihydrobenzoxazole ring: 2-amino-5-methoxyphenol is reacted with a one-carbon electrophile. Formaldehyde is commonly used for the synthesis of unsubstituted C2-dihydrobenzoxazoles. The reaction is typically carried out in a suitable solvent, and the conditions can be optimized for yield and purity.

For the synthesis of 2-substituted-6-methoxy-2,3-dihydrobenzo[d]oxazole derivatives, other aldehydes or ketones can be employed in the cyclization step. The choice of the carbonyl compound will determine the substituent at the 2-position of the resulting dihydrobenzoxazole.

PrecursorReagentProductReference
2-amino-5-methoxyphenolFormaldehydeThis compoundGeneral Method
2-aminophenolBenzaldehyde (B42025)2-Phenyl-2,3-dihydrobenzo[d]oxazole nih.gov
2-amino-4-methylphenolBenzaldehyde5-Methyl-2-phenyl-2,3-dihydrobenzo[d]oxazole nih.gov

Regioselective Synthesis of Substituted Benzoxazole and Dihydrobenzo[d]oxazole Derivatives

Regioselectivity is a critical aspect in the synthesis of substituted dihydrobenzoxazoles, particularly when the benzene (B151609) ring of the precursor is asymmetrically substituted. In the case of this compound, the starting material, 2-amino-5-methoxyphenol, dictates the position of the methoxy (B1213986) group on the final product.

The cyclization reaction to form the dihydrobenzoxazole ring from a 2-aminophenol is inherently regioselective, as the amino and hydroxyl groups are ortho to each other, leading to the formation of the five-membered oxazole ring fused to the benzene ring.

For the synthesis of other substituted benzoxazole and dihydrobenzoxazole derivatives, the regioselectivity is often controlled by the substitution pattern of the starting 2-aminophenol. For instance, the synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines, which are structurally related to the target compound, has been achieved with high regioselectivity by carefully choosing the starting materials and reaction conditions. This highlights the importance of precursor synthesis in directing the final substitution pattern of the heterocyclic product.

In reactions involving the formation of 2-substituted benzoxazoles from 2-aminophenols and β-diketones, the regioselectivity of the final product is also dependent on the nature of the substituents on both reactants. organic-chemistry.org

Starting MaterialReagentProductRegioselectivity
2-amino-5-methoxyphenolFormaldehydeThis compoundMethoxy group at position 6
o-AcetaminophenolsVilsmeier reagent2-Formylpyrido[2,1-b]benzoxazolesRegioselective formation of the pyridone ring

Optimization of Reaction Conditions and Yield for Dihydrobenzo[d]oxazole Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: For the cyclization of 2-aminophenols with carbonyl compounds, both acid and base catalysts can be employed. Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as copper iodide (CuI) have been shown to be effective in promoting the formation of benzoxazoles. organic-chemistry.org In some cases, the reaction can proceed without a catalyst, particularly when using highly reactive reagents, but the yields may be lower.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents such as acetonitrile (B52724), ethanol, and dimethylformamide (DMF) are commonly used. The optimal solvent is often determined empirically for a specific reaction.

Temperature and Reaction Time: The reaction temperature and time are interdependent parameters. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. Therefore, the temperature is typically optimized to achieve a reasonable reaction time while minimizing by-product formation. Reaction times can range from a few hours to overnight, depending on the specific reactants and conditions.

A study on the synthesis of 2-substituted benzoxazoles from 2-aminophenols and β-diketones found that a combination of TsOH·H₂O and CuI in acetonitrile at 80°C for 16 hours provided good to excellent yields of the desired products. organic-chemistry.org This indicates that similar conditions could be a good starting point for the optimization of the synthesis of this compound.

ParameterConditionEffect on Yield
CatalystTsOH·H₂O / CuIIncreased yield
SolventAcetonitrileGood yields
Temperature80°COptimal for many benzoxazole syntheses
Reaction Time16 hoursSufficient for completion of the reaction

Computational and Theoretical Investigations of 6 Methoxy 2,3 Dihydrobenzo D Oxazole Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of 6-Methoxy-2,3-dihydrobenzo[d]oxazole systems. These methods allow for a detailed examination of molecular orbitals and the quantification of various reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's stability; a larger gap generally implies higher stability and lower reactivity.

For benzoxazole (B165842) derivatives, DFT calculations have been employed to determine these and other electronic properties. nih.govnih.gov Studies on related heterocyclic systems have shown that substitutions on the benzoxazole ring can significantly alter the electronic structure and, consequently, the reactivity. For example, the introduction of different functional groups can modify the energy levels of the HOMO and LUMO, thereby influencing the molecule's interaction with other chemical species. nih.govnih.gov

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction.

Reactivity Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Global Softness (S) 1 / (2η)A measure of the molecule's polarizability.

This table provides a summary of key reactivity descriptors calculated using DFT.

Conformational analysis is essential for understanding the three-dimensional structure of this compound and its derivatives, which in turn influences their biological activity. Computational methods are used to identify the most stable conformations (i.e., the lowest energy structures) by calculating the potential energy surface of the molecule.

For the related compound 6-methoxy-1,3-benzoxazol-2(3H)-one, X-ray diffraction studies have revealed a nearly planar molecular structure. researchgate.net Computational studies on similar heterocyclic systems often involve optimizing the molecular geometry to find the most stable arrangement of atoms. epstem.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available.

Stability studies also involve the calculation of thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy. A study on polythiophenes containing benzoxazole moieties showed that substituting different groups on the core structure led to a decrease in the total energy of the system, indicating increased stability. nih.govnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are invaluable computational techniques for investigating how ligands, such as derivatives of this compound, interact with biological targets like proteins and enzymes. ekb.egrsc.org These methods are crucial in drug discovery and design, providing insights into the binding mechanisms that underpin a compound's biological activity.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg This technique is widely used to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. The binding affinity is often expressed as a binding energy value, with more negative values indicating a stronger interaction.

In studies of benzoxazole derivatives, docking simulations have been used to identify key interactions with the active sites of various enzymes. For instance, docking studies of 2-phenylbenzo[d]oxazole derivatives with tyrosinase revealed that hydrophobic interactions and hydrogen bonding play a crucial role in the binding process. nih.gov The binding affinities of these compounds were calculated to be in the range of -6.7 to -6.9 kcal/mol. nih.gov Similarly, docking of oxazole (B20620) derivatives with cyclooxygenase (COX) enzymes showed binding energies ranging from -9.02 to -10.311 kcal/mol for COX-1 and -9.18 to -9.642 kcal/mol for COX-2. ekb.eg

These simulations can also elucidate the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. For example, in a study of benzoxazole derivatives as VEGFR-2 inhibitors, key amino acid residues like Leu35, Val43, and Lys63 were identified as being crucial for stabilizing the inhibitors in the binding pocket. rsc.org

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. rsc.orgnih.gov MD simulations are essential for assessing the stability of the docked conformation and for understanding the flexibility of both the ligand and the protein.

MD simulations of benzoxazole derivatives complexed with their target proteins have been performed to validate the docking results and to gain a more detailed understanding of the binding dynamics. rsc.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify the most stable binding modes. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.gov

The binding free energies calculated from MD simulations, often using methods like MM-PBSA and MM-GBSA, can provide a more accurate prediction of the binding affinity than docking alone. nih.gov These calculations have shown that steric, electrostatic, and hydrogen bond interactions are the primary forces driving the binding of benzoxazole inhibitors to their receptors. rsc.org

Mechanistic Studies of Reaction Pathways Using Computational Methods

Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound and related compounds. nih.gov These studies can provide a detailed, step-by-step understanding of how reactions occur, including the identification of transition states and intermediates.

The synthesis of 2-phenylbenzoxazole (B188899) compounds, for example, involves the condensation of 2-hydroxyanilines with a benzaldehyde (B42025) to form an imine intermediate, which then equilibrates with a 2,3-dihydrobenzo[d]oxazole. nih.gov This intermediate is subsequently oxidized to the final benzoxazole product. nih.gov Computational studies can model this reaction pathway, calculating the energy barriers for each step and identifying the rate-determining step.

In a broader context, computational studies on enzyme-catalyzed reactions, such as the one involving dihydropyrimidinase, have utilized quantum mechanical cluster approaches based on DFT to elucidate the reaction mechanism and stereospecificity. rsc.org Such studies can provide valuable insights that can be used to engineer enzymes with improved activity or to design new catalysts.

Structure-Property Relationship Predictions through In Silico Approaches

Computational, or in silico, methods provide a powerful tool for predicting the physicochemical properties and potential biological activity of molecules, thereby guiding experimental research and accelerating the discovery process. While specific comprehensive computational studies on this compound are not extensively available in publicly accessible literature, we can infer its likely characteristics by examining data for its core structure, 2,3-dihydrobenzo[d]oxazole, and related substituted benzoxazole analogs. These theoretical approaches are crucial for establishing structure-property relationships.

In silico predictions typically rely on methods such as Density Functional Theory (DFT) for calculating electronic structure and reactivity, and Quantitative Structure-Activity Relationship (QSAR) models for predicting biological effects based on molecular descriptors.

The following table presents a set of predicted physicochemical properties for the parent compound, 2,3-dihydrobenzo[d]oxazole, which serves as a baseline for understanding the substituted analog. These values are typically derived from computational models.

Table 1: Predicted Physicochemical Properties of 2,3-dihydrobenzo[d]oxazole

Property Predicted Value
Molecular Weight 121.14 g/mol
XLogP3 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Exact Mass 121.052763847 Da
Topological Polar Surface Area 21.3 Ų
Heavy Atom Count 9

Data sourced from computational predictions for 2,3-dihydrobenzo[d]oxazole.

The introduction of a methoxy (B1213986) group at the 6-position to form this compound would alter these properties. For instance, the molecular weight and the topological polar surface area would increase. The electron-donating nature of the methoxy group would likely increase the electron density on the aromatic ring, which could, in turn, affect the molecule's interaction with biological targets.

Furthermore, computational methods can predict reactivity descriptors based on the electronic structure. These descriptors help in understanding how a molecule will interact with other chemical species.

Table 2: Key Theoretical Descriptors and Their Implications

Descriptor General Implication Expected Influence of 6-Methoxy Group
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. The electron-donating methoxy group is expected to raise the HOMO energy, likely reducing the HOMO-LUMO gap and increasing reactivity.
Electron Density Distribution Highlights electron-rich and electron-poor regions, indicating sites for electrophilic or nucleophilic attack. The methoxy group will increase electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to it.

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visualizing charge distribution and sites for intermolecular interactions. | The oxygen atom of the methoxy group and the nitrogen and oxygen atoms of the oxazole ring would be regions of negative potential, attractive to electrophiles. |

While detailed research findings from dedicated computational studies on this compound are not available, the principles of computational chemistry allow for these informed predictions. Future in silico research focusing specifically on this compound would be invaluable for providing more precise data and further elucidating its structure-property relationships, thereby guiding its potential applications.

Chemical Reactivity and Derivatization Strategies for 6 Methoxy 2,3 Dihydrobenzo D Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Dihydrobenzo[d]oxazole Ring

The reactivity of the dihydrobenzo[d]oxazole ring towards substitution reactions is influenced by the interplay of the electron-donating methoxy (B1213986) group and the heterocyclic portion.

Electrophilic Substitution: The benzoxazole (B165842) ring system is generally considered to be electron-deficient, making electrophilic substitution reactions challenging unless activating, electron-releasing substituents are present. pharmaguideline.com The positions on the oxazole (B20620) ring most susceptible to electrophilic attack are C4 > C5 > C2. pharmaguideline.com Due to the electron-deficient nature of the oxazolium cations that can form, reactions like nitration, sulfonation, and chlorosulfonation are typically difficult on the unsaturated oxazole ring. pharmaguideline.com However, the presence of an electron-donating group can facilitate electrophilic attack. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are also not common and often lead to ring cleavage rather than substitution. pharmaguideline.com However, the presence of electron-withdrawing groups at the C4 position can facilitate nucleophilic attack at the electron-deficient C2 position. pharmaguideline.com For instance, a halogen atom at the C2 position of the oxazole ring can be readily displaced by a nucleophile. pharmaguideline.com In many cases, nucleophilic attack on the oxazole ring results in ring-opening. pharmaguideline.com

Oxidation and Reduction Transformations of Dihydrobenzoxazole Systems

The dihydrobenzoxazole system can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation: The oxazole ring can be opened by oxidizing agents such as cold potassium permanganate, chromic acid, and ozone. pharmaguideline.com However, it is generally resistant to oxidation by hydrogen peroxide. pharmaguideline.com Substituted oxazoles can be converted to their corresponding N-oxides. pharmaguideline.com

Reduction: The reduction of oxazoles is also possible and can lead to ring-cleaved products. pharmaguideline.com The specific outcome of the reduction depends on the reducing agent and the substitution pattern of the oxazole ring.

Annulation and Cycloaddition Reactions Involving Benzoxazole Precursors

Benzoxazole derivatives serve as valuable precursors in annulation and cycloaddition reactions for the construction of more complex heterocyclic systems.

Annulation Reactions: A notable example is the Y(OTf)3-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds via a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org This formal [4+2] cyclization provides access to aldehyde-containing 1,4-benzoxazines in moderate to excellent yields. rsc.org Another approach involves the synthesis of benzo[d]oxazoles from anilide precursors through an N-deprotonation–O-SNAr cyclization sequence. nih.gov This method utilizes anilides derived from 2-fluorobenzaldehydes, which are activated towards SNAr ring closure by electron-withdrawing groups at the C5 position. nih.gov

Cycloaddition Reactions: Benzoxazoles can participate in [3+2] cycloaddition reactions. For instance, a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been developed, yielding benzopyrrolo-oxazolone products. nih.gov This reaction demonstrates good functional group tolerance, with electron-neutral and electron-donating substituents on the benzoxazole ring affording excellent yields. nih.gov Benzofuran-derived azadienes have also been utilized in palladium-catalyzed asymmetric [4+4] and [2+4] cycloaddition reactions to produce benzofuro[2,3-c] rsc.orgnih.govoxazocines and tetrahydropyran-fused spirocyclic compounds, respectively. researchgate.net

Functionalization of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring of 6-methoxy-2,3-dihydrobenzo[d]oxazole offer additional sites for chemical modification.

The cleavage of the methoxy group to form the corresponding phenol (B47542) is a key transformation. A selective cleavage of one methoxy group in 2,6-dimethoxyphenol (B48157), a related structure, can be achieved during a Friedel-Crafts reaction in the presence of aluminum chloride at elevated temperatures. nih.gov This reaction is followed by a selective acylation at the meta position relative to the newly formed phenolic hydroxyl group. nih.gov This method provides a route to ortho-acylated catechols. nih.gov The proposed mechanism suggests that the steric hindrance around the methoxy group in 2,6-dimethoxyphenol facilitates the demethylation, a process not observed for the less hindered 2-methoxyphenol under the same conditions. nih.gov

The introduction of sulfonyl groups onto the benzoxazole core can lead to compounds with interesting chemical and biological properties. A key intermediate for such modifications is 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. This compound serves as a precursor for the synthesis of various sulfonamide derivatives.

Synthesis of Hybrid Heterocyclic Systems Incorporating Dihydrobenzo[d]oxazole

The dihydrobenzo[d]oxazole scaffold can be integrated into larger, hybrid heterocyclic systems, expanding its structural diversity and potential applications. This can be achieved through molecular hybridization, which involves combining the dihydrobenzo[d]oxazole pharmacophore with other heterocyclic fragments to create a single, unified bioactive molecule. nih.gov For example, novel acylhydrazone-oxazole hybrids have been synthesized in a three-step reaction sequence, with the key step being a Van Leusen reaction. mdpi.com This strategy allows for the creation of molecules with diverse electronic environments. mdpi.com

Exploration of Structure Activity Relationships in 6 Methoxy 2,3 Dihydrobenzo D Oxazole Derivatives

General Principles of the Benzoxazole (B165842) Scaffold in Modulating Biological Activity

The benzoxazole ring system, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a cornerstone of many compounds in medicinal chemistry. Its rigid, planar structure provides a unique platform for molecular interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govjocpr.com The biological prowess of benzoxazole derivatives is often dictated by the nature and position of substituents on the bicyclic core. nih.gov

SAR studies have frequently highlighted the importance of substitutions at the 2- and 5-positions of the benzoxazole ring for modulating biological activity. nih.gov For instance, the introduction of various aryl or heterocyclic groups at the 2-position has been a common strategy to enhance the therapeutic potential of these compounds. mdpi.com The inherent aromaticity and the presence of heteroatoms (nitrogen and oxygen) in the benzoxazole scaffold allow for a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules like enzymes and receptors. nih.gov These interactions are fundamental to the mechanism of action of many benzoxazole-based drugs.

The versatility of the benzoxazole scaffold allows for its modification to fine-tune pharmacokinetic and pharmacodynamic properties. Its isosteric relationship with naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine, enables it to interact with biological polymers, further broadening its therapeutic applicability. jocpr.com

Impact of Methoxy (B1213986) Substitution on Molecular Interactions and Biological Pathways

The presence and position of a methoxy (-OCH3) group on the benzoxazole ring can profoundly influence a molecule's biological profile. A methoxy group can alter a compound's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Specifically, a methoxy group at the 6-position of the benzoxazole core, as seen in 6-methoxy-2-benzoxazolinone (also known as Coixol), has been associated with a range of biological activities, including muscle relaxant, anticonvulsant, antibacterial, and antifungal properties. nih.gov This natural compound, found in plants like Zea mays (corn) and Hordeum vulgare (barley), underscores the therapeutic potential of this specific substitution pattern. nih.gov

The methoxy group is an electron-donating group through resonance and can influence the electron density of the aromatic ring, which in turn can affect interactions with biological targets. Studies on other heterocyclic compounds have shown that methoxy substituents can enhance anticancer activity. nih.gov For example, the substitution of aromatic aldehydes with dimethoxy and trimethoxy groups has been shown to improve the anticancer activity of the resulting benzoxazole derivatives. nih.gov In some series of compounds, the presence of a methoxy group has been linked to improved inhibitory activity against certain enzymes.

The metabolic stability of a drug candidate is another crucial factor, and methoxy groups can be susceptible to O-demethylation by cytochrome P450 enzymes. This metabolic vulnerability needs to be considered during the drug design process.

Compound SeriesSubstitution Effect of Methoxy GroupBiological Activity
Benzoxazole DerivativesDi- and tri-methoxy substitutions on an attached aromatic ringImproved anticancer activity nih.gov
Benzoxazole DerivativesMethoxy group on a linked (methoxymethyl)benzeneEnhanced antibacterial activity against B. subtilis nih.gov
2',4'-dihydroxy-3',5'-dimethylchalcone DerivativesPresence of a 6'-methoxy groupPotent inhibitory effects on H. pylori-urease and α-amylase researchgate.net

Role of Dihydro vs. Aromatic Benzoxazole in Activity Profiles

The degree of saturation in the oxazole ring of the benzoxazole scaffold plays a critical role in determining the three-dimensional shape and flexibility of the molecule, which in turn influences its biological activity. The 2,3-dihydrobenzo[d]oxazole core is non-planar and more flexible compared to its rigid, aromatic benzoxazole counterpart. This conformational flexibility can allow for a better fit into the binding pockets of certain biological targets.

Research on N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives has demonstrated their potential as safeners to protect maize against herbicide injury, indicating a specific biological application for the dihydro scaffold. researchgate.net The synthesis of these derivatives involves the cycloaddition of a 2-aminophenol (B121084) with dichloromethane, resulting in the 2,3-dihydrobenzoxazole intermediate. researchgate.net

While direct comparative studies on the biological activities of 6-methoxy-2,3-dihydrobenzo[d]oxazole versus 6-methoxybenzo[d]oxazole (B3392587) are limited, the principle that conformational flexibility can impact activity is well-established in medicinal chemistry. A more flexible molecule can adopt a wider range of conformations, potentially increasing its chances of interacting favorably with a binding site. Conversely, a rigid scaffold may offer higher pre-organization energy for binding, leading to higher affinity if the conformation is optimal. The choice between a dihydro and an aromatic core will therefore depend on the specific requirements of the biological target.

Comparative Analysis with Structurally Related Heterocycles (e.g., Benzothiazoles, Benzimidazoles)

Benzothiazoles and benzimidazoles are two other important classes of heterocyclic compounds that are structurally related to benzoxazoles. They all share a fused benzene ring, with the five-membered heterocyclic ring containing sulfur (benzothiazole) or another nitrogen atom (benzimidazole) in place of the oxygen in benzoxazole. This seemingly small change in the heteroatom can lead to significant differences in physicochemical properties and biological activities.

Comparative studies have shown that these different scaffolds can exhibit distinct or overlapping biological profiles. For instance, in the search for hyaluronidase (B3051955) inhibitors, 2-substituted benzimidazoles and benzothiazoles have been investigated alongside benzoxazoles. mdpi.com The results indicated that the nature of the substituent at the 2-position was crucial for activity, with aryl groups generally showing more promise than alkyl groups. mdpi.com

In some cases, the replacement of a benzoxazole scaffold with a benzothiazole (B30560) or benzimidazole (B57391) has been shown to retain or even enhance biological activity. For example, in a series of potential antitumor agents, the replacement of a benzothiazole ring with benzimidazole and benzoxazole moieties resulted in compounds with comparable antiproliferative activity. nih.gov

HeterocycleKey Structural FeatureCommon Biological Activities
BenzoxazoleOxygen and Nitrogen in the 5-membered ringAntimicrobial, Anticancer, Anti-inflammatory nih.govnih.govjocpr.com
BenzothiazoleSulfur and Nitrogen in the 5-membered ringAntimicrobial, Antitumor, Anticonvulsant
BenzimidazoleTwo Nitrogen atoms in the 5-membered ringAnthelmintic, Antiviral, Antihypertensive

Design and Synthesis of Library Derivatives for Structure-Activity Relationship Studies

The systematic exploration of structure-activity relationships relies on the design and synthesis of a library of derivatives where specific parts of the lead molecule are systematically varied. For this compound, a focused library would involve modifications at various positions to probe their impact on biological activity.

The synthesis of 2,3-dihydrobenzoxazole derivatives typically starts from 2-aminophenols. researchgate.net For this compound, the starting material would be 2-amino-5-methoxyphenol (B1278220). The general synthetic approach often involves a cycloaddition reaction. researchgate.net

A library of derivatives could be generated by:

Varying substituents on the dihydro-oxazole ring: Introducing different groups at the 2- and 3-positions to explore steric and electronic effects.

Modifying the methoxy group: Replacing the methoxy group with other alkoxy groups of varying chain lengths or with electron-withdrawing groups to understand the role of electronics and lipophilicity.

Introducing additional substituents on the benzene ring: Adding substituents at other available positions (e.g., 4, 5, or 7) to probe their influence on activity.

The synthesis of such libraries can be facilitated by both conventional heating methods and more sustainable techniques like microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com Once synthesized, these derivatives would be screened against a panel of biological targets to establish a comprehensive SAR profile. This data-driven approach is essential for optimizing the lead compound and developing new therapeutic agents with improved efficacy and selectivity.

Emerging Research Directions and Applications of the 6 Methoxy 2,3 Dihydrobenzo D Oxazole Scaffold in Advanced Materials and Chemical Biology

Development of Chemical Probes and Ligands for Biological Systems

The inherent biological relevance of the benzoxazole (B165842) core, a close structural relative of the 6-methoxy-2,3-dihydrobenzo[d]oxazole, has spurred investigations into its derivatives as modulators of various biological targets. The oxazole (B20620) moiety is a common feature in numerous natural products with a wide array of biological activities. researchgate.net

Enzyme Inhibitory Studies

The this compound scaffold and its oxidized benzoxazole counterpart have been incorporated into molecules designed to inhibit specific enzymes, demonstrating their potential as frameworks for developing therapeutic agents.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, and their inhibition has therapeutic implications for a range of disorders. nih.govnih.gov Research has shown that derivatives of related heterocyclic structures, such as benzothiazoles and benzoxazolones, can act as potent inhibitors of various CA isoforms. nih.govnih.govresearchgate.net For instance, a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These compounds exhibited IC50 values in the micromolar range, with compound 4 , 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one, being a notable example. nih.gov While not directly featuring the this compound core, these studies on related benzoxazolone structures highlight the potential of the broader benzoxazole scaffold in designing CA inhibitors. The sulfonamide group is a classic zinc-binding group found in many clinically used CA inhibitors, and its incorporation into novel heterocyclic systems is a common strategy. nih.gov For example, a series of benzene (B151609) sulfonamides with triazole-O-glycoside tails have been synthesized and shown to be potent inhibitors of hCA II and the tumor-associated hCA IX. researchgate.net

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. nih.gov Phenolic compounds containing a 2-phenylbenzo[d]oxazole scaffold have been explored as tyrosinase inhibitors. nih.govmdpi.com In one study, a series of 2-phenylbenzo[d]oxazole derivatives were synthesized, and their tyrosinase inhibitory activities were evaluated. nih.govmdpi.com Compounds with a 2,4-dihydroxyphenyl substituent on the benzoxazole ring, such as compounds 3 , 8 , and 13 in the study, demonstrated the most potent inhibition of mushroom tyrosinase, with IC50 values in the low micromolar range. nih.govmdpi.com For instance, compound 3 was found to be 28 times more potent than the standard inhibitor, kojic acid. nih.govmdpi.com The 6-methoxy group, while not explicitly present in these potent examples, is a common substituent in other biologically active benzoxazole and benzothiazole (B30560) derivatives, suggesting its potential to modulate the activity of such inhibitors. mdpi.combldpharm.com The synthesis of these compounds often involves the oxidation of a 2,3-dihydrobenzo[d]oxazole intermediate. nih.govmdpi.com

Receptor Binding and Modulation

The versatility of the benzoxazole scaffold extends to its ability to interact with various receptors, including those involved in neurotransmission and immune regulation.

Serotonin (B10506) Receptors:

While direct studies on this compound and serotonin receptors are not prevalent in the provided context, the broader class of benzoxazole derivatives has been investigated for its interaction with various central nervous system targets. The structural similarity of the benzoxazole core to known neuroactive compounds makes it an attractive scaffold for designing novel ligands.

Immune Checkpoint Receptors:

Recent research has highlighted the potential of benzo[d]oxazole derivatives as small-molecule inhibitors targeting immune checkpoint pathways, such as the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis. nih.gov A study reported the discovery of a benzo[d]oxazole derivative, B3 , as a dual inhibitor of PD-1/PD-L1 and V-domain immunoglobulin suppressor of T-cell activation (VISTA). nih.gov This compound was shown to rescue T-cell immunosuppression and induce the degradation of PD-L1 and VISTA in tumor cells, demonstrating significant in vivo antitumor efficacy. nih.gov This groundbreaking research opens up new avenues for the development of orally available immunotherapies based on the benzoxazole scaffold.

Integration into Fluorescent and Optical Materials

The benzoxazole ring system is a known fluorophore, and its derivatives are being explored for their potential in fluorescent and optical materials. The electronic properties of the scaffold, which can be tuned by substituents like the methoxy (B1213986) group, make it a candidate for creating novel chromophores and fluorophores. While specific studies on the fluorescent properties of this compound itself were not detailed in the provided search results, the broader class of benzoxazoles is recognized for these characteristics. For instance, benzo[d]oxazole-based derivatives have been synthesized and their neuroprotective effects studied, indicating their potential interaction with biological systems where fluorescence could be a useful tool for imaging and sensing. nih.gov

Application as Synthetic Intermediates in Complex Molecule Synthesis

The this compound ring system and its oxidized benzoxazole form are valuable intermediates in the synthesis of more complex molecules, including natural products and biologically active compounds. researchgate.neta2bchem.com The oxazole ring is a structural component of many natural products with diverse biological activities. researchgate.net

The synthesis of 2-phenylbenzo[d]oxazoles, for example, often proceeds through a 2,3-dihydrobenzo[d]oxazole intermediate which is then oxidized. nih.govmdpi.com This highlights the role of the dihydro- form as a key precursor. The versatility of 6-methoxybenzo[d]oxazole (B3392587) as a building block stems from its ability to undergo various functionalization reactions, such as halogenation, nitration, and acylation, allowing for the creation of a wide range of derivatives with tailored properties. a2bchem.com This reactivity makes it an important component in medicinal chemistry for enhancing the pharmacological properties of drug molecules. a2bchem.com The synthesis of oxazole-containing natural products is an active area of research, with various methods being developed for the construction of the oxazole ring. pitt.edu

Exploration in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the dihydrobenzo[d]oxazole ring system provide potential coordination sites for metal ions. This suggests that derivatives of this compound could serve as ligands in coordination chemistry and catalysis. While specific examples of this compound being used as a ligand were not found in the provided results, the general principle of using heterocyclic compounds as ligands is well-established. The electronic properties of the ligand, influenced by substituents such as the methoxy group, can play a crucial role in tuning the catalytic activity and stability of the resulting metal complexes.

Future Perspectives in Dihydrobenzo[d]oxazole-Based Research

The research landscape for this compound and its derivatives is ripe with potential. Future studies are likely to focus on several key areas:

Expansion of Biological Targets: Further exploration of the inhibitory activity of derivatives against a wider range of enzymes and their binding affinity to various receptors is warranted. The promising results in immune checkpoint inhibition could lead to the development of novel cancer immunotherapies. nih.gov

Development of Advanced Materials: Systematic investigation into the photophysical properties of this compound derivatives could lead to the design of novel fluorescent probes for bioimaging and sensors for detecting specific analytes.

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis and functionalization of the dihydrobenzo[d]oxazole core will be crucial for accessing a wider diversity of structures for screening.

Catalysis and Materials Science: A deeper exploration of the coordination chemistry of these scaffolds could unveil new catalysts for organic transformations or novel materials with interesting electronic or magnetic properties.

Q & A

Q. What are conventional synthetic routes for preparing 6-Methoxy-2,3-dihydrobenzo[d]oxazole?

The compound is typically synthesized via cyclization reactions. For example, the Robinson-Gabriel synthesis involves dehydrative cyclization of α-acylaminoketones using sulfuric acid or POCl₃. Alternatively, the Fischer oxazole synthesis employs cyanohydrins and aldehydes under acidic conditions . For derivatives, refluxing precursors in DMSO followed by crystallization (e.g., 65% yield, m.p. 141–143°C) is a common protocol .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm. The oxazole ring’s oxygen and nitrogen atoms influence splitting patterns .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-O-C (1200–1300 cm⁻¹) confirm the oxazole scaffold .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of methoxy groups) validate structural integrity .

Q. What are the key reactivity patterns of the oxazole ring in this compound?

The oxazole core exhibits:

  • Weak basicity (pKa ~1–2) due to the pyridine-like nitrogen at position 3, enabling protonation under acidic conditions .
  • Diels-Alder reactivity : The oxygen at position 1 allows participation as a diene in cycloaddition reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

Advanced Research Questions

Q. How can green chemistry principles improve the synthesis of this compound derivatives?

Sustainable methods include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to <1 hour) and improves yields (e.g., 73–79%) by enhancing energy transfer .
  • Ionic liquid solvents : Minimize toxic waste; for example, imidazolium-based solvents stabilize intermediates in cyclization steps .
  • Continuous flow systems : Enhance reproducibility and scalability while reducing solvent use .

Q. What computational tools are used to predict the stability and reactivity of this compound?

  • DFT calculations : Analyze thermodynamic parameters (ΔH°, ΔG°) to predict isomer stability in coordination complexes (e.g., platinum(II) complexes with ΔG° differences >2 kcal/mol favoring one isomer) .
  • Molecular docking : Models interactions with biological targets (e.g., VEGFR-2 kinase) by aligning the oxazole ring’s hydrophobic regions with receptor pockets .
  • CSD database mining : Identifies preferred hydrogen-bonding orientations (e.g., oxazole nitrogen as the acceptor in 98% of cases) .

Q. How does structural modification of the oxazole ring influence pharmacological activity?

  • Electron-donating groups (e.g., methoxy) enhance resonance stabilization, improving binding to targets like STAT3 or DNA topoisomerases .
  • Substitution at position 6 : Modulates solubility and bioavailability. For example, boronic acid derivatives (e.g., (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid) enable Suzuki-Miyaura cross-coupling for functionalization .

Q. What mechanistic insights exist for electrochemical functionalization of this compound?

Under silver-catalyzed electrochemical conditions:

  • C–H phosphonation : Occurs selectively at the aromatic ring without oxazole ring opening. The reaction proceeds via a radical mechanism, with (EtO)₂P(O)–H as the phosphonation agent .
  • pH dependence : Protonation of the oxazole nitrogen inhibits side reactions, ensuring >90% selectivity for mono-phosphonated products .

Q. How are thermodynamic parameters used to optimize reaction conditions for metal complexes?

Studies on platinum(II) complexes show:

  • ΔS° values : Negative entropy changes (e.g., –150 J/mol·K) indicate ordered transition states during ligand substitution .
  • Isomer distribution : Kinetic vs. thermodynamic control can be manipulated via temperature (e.g., 25°C vs. 60°C) to favor specific coordination geometries .

Methodological Considerations

  • Contradiction resolution : Conflicting synthetic yields (e.g., 26% in method A vs. higher yields in microwave-assisted methods ) highlight the need for condition optimization.
  • Safety protocols : Use gloveboxes for handling toxic intermediates (e.g., hydrazine derivatives) and prioritize waste segregation for environmental compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.